ACID MORDANT BROWN 92
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Overview
Description
ACID MORDANT BROWN 92 is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is often used as a dye intermediate and has notable properties that make it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of ACID MORDANT BROWN 92 typically involves a multi-step process The initial step often includes the sulfonation of naphthalene to produce naphthalenesulfonic acidThe final step involves the azo coupling reaction with 2-hydroxy-5-nitrophenyl to form the desired compound .
Chemical Reactions Analysis
ACID MORDANT BROWN 92 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines from the nitro group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It can be used in staining techniques for microscopy.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of various industrial dyes and colorants.
Mechanism of Action
The mechanism of action of ACID MORDANT BROWN 92 involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can lead to changes in the physical and chemical properties of the target molecules .
Comparison with Similar Compounds
Similar compounds include:
6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate: Known for its use in the synthesis of FD&C Red No.
5-Hydroxy-1-naphthalenesulfonic acid, sodium salt: Used in early discovery research.
4-Hydroxy-1-naphthalenesulfonic acid: Utilized in the preparation of naphthalenesulfonic acid derivatives.
Compared to these compounds, ACID MORDANT BROWN 92 is unique due to its specific azo coupling, which imparts distinct color properties and reactivity.
Properties
CAS No. |
5858-58-2 |
---|---|
Molecular Formula |
C16H10N3NaO7S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
sodium;5-hydroxy-6-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-7-4-9(19(22)23)8-13(14)18-17-12-6-5-10-11(16(12)21)2-1-3-15(10)27(24,25)26;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
InChI Key |
LAGJIJRTUQNSQB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
5858-58-2 |
Origin of Product |
United States |
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